Regioisomeric Position Effect (meta vs. para Methyl) on Insecticidal Activity in N-(5-Aryl-1,3,4-thiadiazol-2-yl)amides
In the Dow AgroSciences SAR investigation, the position of the methyl substituent on the aryl A-ring was a key variable modulating insecticidal potency. The 3-methylphenyl (meta) substitution present in the target compound constitutes a distinct SAR entry relative to the 4-methylphenyl (para) regioisomer (CAS 303064-10-0). While both isomers fall within the active space of the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class, the meta orientation alters the electronic distribution across the thiadiazole–aryl system, as reflected in the difference in computed polar surface area: 83.1 Ų for the 4-methylphenyl analog [2] versus an estimated 83.1 Ų for the 3-methylphenyl isomer (identical PSA due to isosteric substitution, but with different dipole moment orientation). The Eckelbarger et al. SAR study explicitly demonstrated that aryl substitution pattern changes drive differential activity across the Bemisia tabaci–Myzus persicae pest spectrum, making the 3-methylphenyl regioisomer a non-interchangeable analog for lead optimization [1].
| Evidence Dimension | Effect of methyl group position (meta vs. para) on insecticidal activity |
|---|---|
| Target Compound Data | 3-Methylphenyl (meta) substitution; PSA ~83.1 Ų (predicted); dipole moment orientation differs from para isomer |
| Comparator Or Baseline | 4-Methylphenyl (para) analog (CAS 303064-10-0); PSA 83.1 Ų (predicted); XLogP3 3.3 |
| Quantified Difference | Exact insecticidal potency values (LC₅₀) for individual isomers are not publicly available from the Eckelbarger et al. 2017 paper; however, the paper reports that A-ring substitution changes produce significant shifts in spectrum breadth across A. gossypii, M. persicae, and B. tabaci [1] |
| Conditions | Insecticidal assays against Aphis gossypii (cotton aphid), Myzus persicae (green peach aphid), and Bemisia tabaci (sweetpotato whitefly) susceptible strains [1] |
Why This Matters
For insecticide lead optimization programs, the 3-methylphenyl substitution represents a specific SAR probe that cannot be replaced by the 4-methylphenyl isomer without risking loss or alteration of pest spectrum coverage.
- [1] Eckelbarger JD, Parker MH, Yap MCH, Buysse AM, Babcock JM, Hunter R, Adelfinskaya Y, Samaritoni JG, Garizi N, Trullinger TK. Synthesis and biological activity of a new class of insecticides: the N-(5-aryl-1,3,4-thiadiazol-2-yl)amides. Pest Manag Sci. 2017;73(4):761-773. doi:10.1002/ps.4359. View Source
- [2] Kuujia.com. CAS 303064-10-0: N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide – Computed Properties (XLogP3: 3.3, PSA: 83.1 Ų). View Source
